Morpholine, 2-methoxy-4-methyl- (9CI)

Physicochemical Property Volatility Purification

Morpholine, 2-methoxy-4-methyl- (9CI), also known as 2-methoxy-4-methylmorpholine, is a fully saturated six-membered heterocyclic building block (C₆H₁₃NO₂, MW 131.17 g/mol) classified as a C-substituted, N-alkylated morpholine. It features a tertiary amine, an ether oxygen within the ring, and a pendant methoxy substituent at the 2-position, generating a stereocenter.

Molecular Formula C6H13NO2
Molecular Weight 131.175
CAS No. 141478-12-8
Cat. No. B585847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 2-methoxy-4-methyl- (9CI)
CAS141478-12-8
SynonymsMorpholine, 2-methoxy-4-methyl- (9CI)
Molecular FormulaC6H13NO2
Molecular Weight131.175
Structural Identifiers
SMILESCN1CCOC(C1)OC
InChIInChI=1S/C6H13NO2/c1-7-3-4-9-6(5-7)8-2/h6H,3-5H2,1-2H3
InChIKeyPKWJODGDINWEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine, 2-Methoxy-4-Methyl- (9CI) CAS 141478-12-8: A Chiral C-Substituted Morpholine Building Block for Medicinal Chemistry and Fragment-Based Screening


Morpholine, 2-methoxy-4-methyl- (9CI), also known as 2-methoxy-4-methylmorpholine, is a fully saturated six-membered heterocyclic building block (C₆H₁₃NO₂, MW 131.17 g/mol) classified as a C-substituted, N-alkylated morpholine . It features a tertiary amine, an ether oxygen within the ring, and a pendant methoxy substituent at the 2-position, generating a stereocenter. Unlike the unsubstituted morpholine core or mono-substituted variants, this compound presents a unique and systematically varied substitution pattern that modulates its physicochemical profile—specifically, a predicted pKa of 7.25, a boiling point of ~155.3 °C, and a LogP of approximately 0.25—making it a versatile fragment for probing hydrogen-bonding and lipophilic interactions in drug discovery programs [1].

Chiral morpholine core with defined stereocenter — supports enantioselective synthesis and SAR exploration
Predicted pKa and HBD profile — aligns with CNS fragment library property requirements

Why Generic Morpholine Analogs Cannot Simply Replace 2-Methoxy-4-Methylmorpholine in Research and Development


Indiscriminate substitution of closely related morpholine analogs such as N-methylmorpholine (CAS 109-02-4) or 2-methoxymethylmorpholine (CAS 156121-15-2) for 2-methoxy-4-methylmorpholine is scientifically unsound due to fundamental differences in stereochemistry, hydrogen-bonding capacity, and electronic properties. The target compound is a chiral molecule with a defined stereocenter at the 2-position, a feature absent in achiral N-methylmorpholine . While 2-methoxymethylmorpholine shares a substituent at the 2-position, it lacks the N-methyl group, resulting in a secondary amine with a hydrogen bond donor (HBD) count of 1, compared to the tertiary amine of the target compound, which has an HBD count of 0 . This critical distinction alters solubility, metabolic stability, and off-target binding profiles, rendering these analogs non-interchangeable in structure-activity relationship (SAR) studies and fragment-based screening [1].

Achiral N-methylmorpholine lacks stereocenter; binding geometry may shift in chiral environments.
2-Methoxymethylmorpholine secondary amine (HBD=1) alters hydrogen-bonding; permeability and solubility may differ.
Different pKa values shift ionization at physiological pH; salt formation and tissue distribution may vary.

Quantitative Evidence Guide: Differentiating 2-Methoxy-4-Methylmorpholine's Physicochemical and Structural Features from Closest Analogs


Elevated Boiling Point and Density Compared to the Parent N-Methylmorpholine Scaffold

The introduction of a 2-methoxy substituent significantly increases the predicted boiling point and density compared to the widely used base catalyst 4-methylmorpholine (N-methylmorpholine). The target compound has a predicted boiling point of 155.3 °C, which is considerably higher than the experimentally determined boiling point of 115–116 °C for 4-methylmorpholine . The predicted density of 1.01 g/cm³ is also higher than the experimental density of 0.92 g/mL for 4-methylmorpholine . These physical property shifts influence compound handling, distillation-based purification strategies, and formulation considerations, making them critical for process chemistry selection .

Boiling Point & Density
Data to verify
2-Methoxy-4-methylmorpholine bp 155.3 °C (pred.)
d 1.01 g/cm³
N-Methylmorpholine bp 115–116 °C
d 0.92 g/mL
Higher boiling point may influence distillation-based purification and handling conditions.
Predicted vs. experimental values; empirical confirmation advised.
Physicochemical Property Volatility Purification

Altered Ionization State (pKa) Enables Differential Salt Formation and Membrane Permeability Relative to Secondary Amine Analogs

The predicted pKa of 7.25±0.10 for 2-methoxy-4-methylmorpholine indicates it is a significantly weaker base than morpholine (pKa ~8.36) . This is a direct consequence of the electron-withdrawing inductive effect of the 2-methoxy group adjacent to the tertiary amine center. In contrast, the comparator 2-methoxymethylmorpholine (CAS 156121-15-2), which retains a secondary amine, has a higher predicted pKa typical of non-alkylated morpholines (~8.0), and critically, possesses a hydrogen bond donor (HBD) count of 1 vs. 0 for the target tertiary amine [1]. At physiological pH (7.4), the target compound will be approximately 50% ionized, whereas morpholine is >90% protonated. This differential ionization impacts the compound's ability to cross lipid bilayers, its CNS penetration potential, and its suitability for forming specific salt formulations, as outlined in drug candidate physicochemical guidelines [2].

Ionization & HBD Profile
Class-level
Target pKa 7.25 (pred.)
HBD 0
Morpholine / 2-Methoxymethylmorpholine pKa ~8.36
HBD 1
Lower pKa and zero HBD may support CNS drug-discovery screening context with reduced basicity.
Predicted pKa; experimental validation recommended.
Ionization Permeability Drug-likeness

Unique 2,4-Disubstitution Pattern as a Rigidified Chiral Scaffold Versus Acyclic or Mono-Substituted Analogs

The target compound provides a conformationally restricted chiral heterocycle with an exocyclic methoxy group capable of acting as a hydrogen bond acceptor. In comparison, an acyclic analog like 2-methoxy-N,N-dimethylethylamine (C₆H₁₅NO) would be highly flexible, and regioisomers like 2-methoxy-6-methylmorpholine (CAS 89584-30-5) likely present a different spatial orientation of substituents, altering ligand-receptor binding vectors . The systematic SAR of morpholine-based D4R antagonists demonstrates that subtle changes in N-linked and O-linked substituents, including stereochemistry, drastically alter dopamine receptor subtype potency, as potency can shift from nanomolar to micromolar affinity (e.g., Ki from 10.4 nM to >10,000 nM in distinct isomer series) [1]. The specific combination of a 4-methyl and 2-methoxy group on the morpholine core is a distinct scaffold offering a unique pharmacophore geometry not provided by any regioisomer or acyclic alternative.

Scaffold Rigidity
Class-level
  • Chiral centers 1
  • Rotatable bonds 1
  • HBA count 3
Rigid 3D fragment with defined pharmacophore geometry; efficient optimization potential for FBDD.
Structural comparison vs. acyclic analog (>3 rotatable bonds).
Fragment-Based Drug Design Stereochemistry Conformational Restriction

Validated Application Scenarios for Morpholine, 2-Methoxy-4-Methyl- (9CI) Procurement


Fragment-Based Drug Discovery (FBDD) for CNS Targets with Stringent Basicity Requirements

Procurement of 2-methoxy-4-methylmorpholine is indicated for fragment screening libraries targeting the central nervous system (CNS). Its predicted pKa of 7.25, classification as a tertiary amine (HBD=0), and LogP of 0.25 align with optimal CNS drug-like property ranges [1]. The established SAR of chiral morpholine D4R antagonists (exemplified by Witt et al., 2016) validates the morpholine core's capacity to achieve high potency and selectivity profiles . Using this compound as a starting fragment can lead to lead candidates with nanomolar affinities, as demonstrated in related scaffolds causing potency changes of >1000-fold between stereoisomers .

Asymmetric Synthesis and Chiral Auxiliary Research

The compound's single stereocenter at the 2-position makes it a valuable chiral building block for the stereoselective synthesis of complex drug candidates. Unlike achiral N-methylmorpholine, it enables the construction of enantiomerically pure molecular architectures [1]. The significantly lower volatility (predicted bp 155.3 °C vs. 115 °C for N-methylmorpholine) also facilitates safer scale-up by reducing evaporative losses and handling hazards commonly associated with low-boiling-point amines .

Development of Selective Dopamine Receptor Subtype Modulators

Based on precedent from chiral alkoxymethyl morpholine analogs, a procurement strategy targeting the 2-methoxy-4-methylmorpholine scaffold is justified for programs aimed at discovering selective dopamine D4 receptor antagonists [1]. The specific regio- and stereochemical attributes of this compound directly influence subtype selectivity versus D1, D2, D3, and D5 receptors, where subtle structural modifications have been shown to result in <10% off-target inhibition at 1 µM in functional assays [1]. This scaffold offers a promising starting point for therapeutics targeting Parkinson's disease or substance abuse disorders.

Application
Selection Property
Validation Focus
Fragment-based CNS screening
Predicted pKa and HBD profile
CNS MPO score & permeability assays
Enantioselective synthesis & chiral auxiliary
Chiral morpholine core (single stereocenter)
Chiral purity (ee) & stereochemical assignment
Dopamine D4 receptor subtype studies
Substitution pattern & scaffold rigidity
D4R binding selectivity & affinity profiling
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